molecular formula C17H26N2O4S B4609101 N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide

N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B4609101
M. Wt: 354.5 g/mol
InChI Key: NZOYFVJTQQJZJZ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy group, and a piperidin-1-ylsulfonyl group attached to a benzamide core

Safety and Hazards

As with any chemical compound, handling “N-(tert-butyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could be vast, depending on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Mechanism of Action

Target of Action

Similar compounds have been found to targetSterol 14-alpha demethylase (CYP51) protein from C. albicans . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes.

Mode of Action

It’s known that compounds targeting cyp51 typically work by inhibiting the enzyme’s activity, disrupting sterol biosynthesis, and leading to alterations in the fungal cell membrane that can inhibit growth and proliferation .

Biochemical Pathways

The compound likely affects the sterol biosynthesis pathway due to its interaction with CYP51 . By inhibiting CYP51, it disrupts the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This disruption can lead to an accumulation of toxic intermediates and a deficiency of ergosterol, impairing cell membrane function and integrity, and ultimately inhibiting the growth and proliferation of the fungus.

Result of Action

The result of the compound’s action would likely be the inhibition of fungal growth and proliferation due to the disruption of sterol biosynthesis . This could potentially lead to the death of the fungus, depending on the extent of the disruption and the fungus’s ability to adapt or compensate for the loss of ergosterol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tert-butyl group is introduced through alkylation reactions, while the methoxy group is added via methylation. The piperidin-1-ylsulfonyl group is incorporated through sulfonylation reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the benzamide core can produce benzylamine derivatives.

Scientific Research Applications

N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-methoxybenzamide: Lacks the piperidin-1-ylsulfonyl group, resulting in different chemical and biological properties.

    4-tert-butyl-N-(3-methoxypropyl)benzamide: Contains a different alkyl group, leading to variations in reactivity and applications.

    N-(4-butylphenyl)-4-methoxybenzamide: Features a butyl group instead of a tert-butyl group, affecting its chemical behavior.

Uniqueness

N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-tert-butyl-4-methoxy-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-17(2,3)18-16(20)13-8-9-14(23-4)15(12-13)24(21,22)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYFVJTQQJZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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